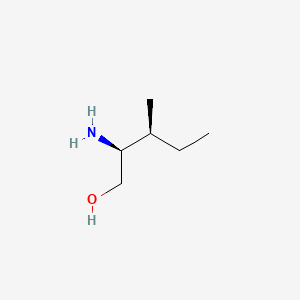![molecular formula C11H12F3NO3 B1333474 Ethyl 2-[4-(trifluoromethoxy)anilino]acetate CAS No. 306935-79-5](/img/structure/B1333474.png)
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Übersicht
Beschreibung
“Ethyl 2-[4-(trifluoromethoxy)anilino]acetate” is a chemical compound with the molecular formula C11H12F3NO3 . It’s used in various research applications.
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[4-(trifluoromethoxy)anilino]acetate” consists of 11 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“Ethyl 2-[4-(trifluoromethoxy)anilino]acetate” has a molecular weight of 263.21 g/mol. More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Biotransformation in Carcinogens : A study by Kolar & Schlesiger (1975) discussed the biotransformation of carcinogenic compounds, identifying modified anilines in ethyl acetate extract, hinting at the potential role of similar compounds in metabolic pathways related to carcinogenesis (Kolar & Schlesiger, 1975).
Synthesis of Fluorinated Compounds : Research by Yavari, Nasiri, & Djahaniani (2005) explored the multistep reaction of alkyl 2-(2-fluoro-anilino)-2-oxo-acetates with dialkyl acetylenedicarboxylates, demonstrating the utility of such compounds in synthesizing fluorinated pyrroles, a significant contribution to organic synthesis (Yavari, Nasiri, & Djahaniani, 2005).
Pharmaceutical Synthesis : Vergaelen et al. (2020) reported on using ethyl acetate for synthesizing Poly(2-ethyl-2-oxazoline), highlighting the potential pharmaceutical applications due to its high water-solubility and good commercial availability (Vergaelen et al., 2020).
Trifluoroacetylation of Anilines : Prashad et al. (2000) discussed a method for the trifluoroacetylation of anilines using ethyl trifluoroacetate, which could be an important process in the synthesis of various organic compounds (Prashad et al., 2000).
Antitumor Drug Synthesis : Bevilaqua et al. (2004) explored enzymatic hydrolysis of the methyl ester in the production of a prototype anti-asthma drug, indicating the potential of similar compounds in drug synthesis (Bevilaqua et al., 2004).
Friedel-Crafts Alkylation : Desimoni et al. (2008) studied the Friedel-Crafts alkylation reaction involving ethyl glyoxylate and anilines, showing the relevance of such reactions in synthesizing complex organic molecules (Desimoni et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-15-8-3-5-9(6-4-8)18-11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJUHOZXLJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369750 | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
CAS RN |
306935-79-5 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















